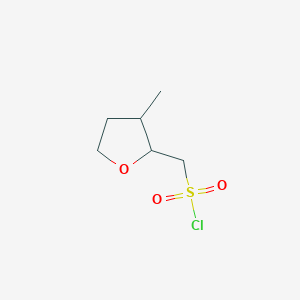

(3-Methyloxolan-2-YL)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Methyloxolan-2-YL)methansulfonylchlorid ist eine chemische Verbindung mit der Summenformel C6H11ClO3S und einem Molekulargewicht von 198,67 g/mol . Es ist auch unter seinem IUPAC-Namen bekannt, (2S,3R)-3-Methyltetrahydrofuran-2-yl)methansulfonylchlorid . Diese Verbindung wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der wissenschaftlichen Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-Methyloxolan-2-YL)methansulfonylchlorid beinhaltet typischerweise die Reaktion von (3-Methyloxolan-2-YL)methanol mit Methansulfonylchlorid in Gegenwart einer Base wie Pyridin . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Sulfonylchloridgruppe zu verhindern. Das Reaktionsgemisch wird normalerweise mehrere Stunden bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für (3-Methyloxolan-2-YL)methansulfonylchlorid ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen hochskaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Sicherheit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-Methyloxolan-2-YL)methansulfonylchlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonylchloridgruppe kann durch Nukleophile wie Amine, Alkohole und Thiole substituiert werden, um jeweils Sulfonamid-, Sulfonatester- und Sulfonothioatderivate zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile: Amine, Alkohole und Thiole werden häufig als Nukleophile in Substitutionsreaktionen verwendet.

Basen: Pyridin und Triethylamin werden häufig verwendet, um die während der Reaktion gebildete Salzsäure zu neutralisieren.

Lösungsmittel: Wasserfreie Lösungsmittel wie Dichlormethan und Tetrahydrofuran werden verwendet, um wasserfreie Bedingungen aufrechtzuerhalten.

Hauptprodukte

Sulfonamidderivate: Durch die Reaktion mit Aminen gebildet.

Sulfonatesterderivate: Durch die Reaktion mit Alkoholen gebildet.

Sulfonothioatderivate: Durch die Reaktion mit Thiolen gebildet.

Wissenschaftliche Forschungsanwendungen

(3-Methyloxolan-2-YL)methansulfonylchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird bei der Synthese von pharmazeutischen Zwischenprodukten und Wirkstoffen (APIs) verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von (3-Methyloxolan-2-YL)methansulfonylchlorid beinhaltet den nukleophilen Angriff auf die Sulfonylchloridgruppe durch verschiedene Nukleophile. Dies führt zur Bildung von Sulfonamid-, Sulfonatester- oder Sulfonothioatderivaten, abhängig vom verwendeten Nukleophil . Die molekularen Ziele und Pfade, die an diesen Reaktionen beteiligt sind, werden hauptsächlich durch die Art des Nukleophils und die Reaktionsbedingungen bestimmt.

Wirkmechanismus

The mechanism of action of (3-Methyloxolan-2-YL)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methansulfonylchlorid: Ein einfacheres Analogon mit einem ähnlichen Reaktivitätsprofil, aber ohne den Oxolanring.

(2-Chlorethyl)methansulfonylchlorid: Enthält eine Chlorethylgruppe anstelle des Oxolanrings.

(2-Methyloxolan-2-YL)methansulfonylchlorid: Ähnliche Struktur, aber mit einem anderen Substitutionsschema am Oxolanring.

Einzigartigkeit

(3-Methyloxolan-2-YL)methansulfonylchlorid ist aufgrund des Vorhandenseins des Oxolanrings einzigartig, der der Verbindung spezifische sterische und elektronische Eigenschaften verleiht. Dies macht es zu einem wertvollen Reagenz in der organischen Synthese zur Herstellung komplexer Moleküle mit spezifischen funktionellen Gruppen .

Eigenschaften

Molekularformel |

C6H11ClO3S |

|---|---|

Molekulargewicht |

198.67 g/mol |

IUPAC-Name |

(3-methyloxolan-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3 |

InChI-Schlüssel |

WEAYCXRZZIOPAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCOC1CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)

![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide](/img/structure/B12305661.png)

![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)

![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid](/img/structure/B12305688.png)

![3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-N-[3-(4-phenoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanamide](/img/structure/B12305700.png)

![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide](/img/structure/B12305704.png)

![(2,3,4,5,6-Pentafluorophenyl) 2-[[2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate](/img/structure/B12305717.png)